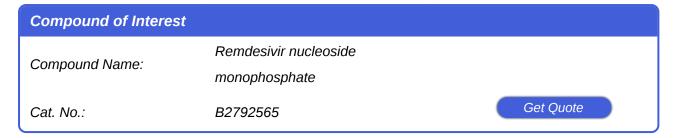


A Comprehensive Technical Guide on the Physicochemical Properties of Remdesivir Nucleoside Monophosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of **remdesivir nucleoside monophosphate** (GS-441524 monophosphate), a critical intermediate in the bioactivation of the antiviral drug remdesivir. Understanding these properties is paramount for research, development, and optimization of antiviral therapies.

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of an adenosine analog developed for its broad-spectrum antiviral activity.[1][2][3] For therapeutic action, remdesivir must be metabolized intracellularly to its pharmacologically active form, remdesivir triphosphate (RDV-TP or GS-443902).[4][5] A key step in this bioactivation pathway is the formation of **remdesivir nucleoside monophosphate** (also referred to as GS-441524-MP).[6][7] This intermediate is subsequently phosphorylated by host cell kinases to the active triphosphate, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[4][8][9]

This document outlines the known physicochemical characteristics of **remdesivir nucleoside monophosphate**, details relevant experimental protocols for their determination, and visualizes its central role in the metabolic activation of remdesivir.



Physicochemical Properties

The inherent chemical and physical properties of **remdesivir nucleoside monophosphate** dictate its behavior in biological systems, influencing its stability, interaction with cellular enzymes, and ultimate conversion to the active antiviral agent.

Chemical Structure:

Remdesivir nucleoside monophosphate is a C-nucleoside phosphate. The parent nucleoside, GS-441524, features a 4-aminopyrrolo[2,1-f][1][6][10]triazin-7-yl group attached to a ribose sugar moiety, which is in turn bonded to a phosphate group at the 5' position.[11][12]

Quantitative Physicochemical Data Summary

A summary of the key quantitative properties of **remdesivir nucleoside monophosphate** and its parent nucleoside, GS-441524, is presented below. Data for the monophosphate is limited, and properties of the parent nucleoside and the prodrug remdesivir are included for context.



Property	Remdesivir Nucleoside Monophosphate	GS-441524 (Parent Nucleoside)	Remdesivir (Prodrug)
Molecular Formula	C12H14N5O7P[11]	C12H13N5O4[12][13]	C27H35N6O8P[5][14]
Molecular Weight	371.24 g/mol [11]	291.26 g/mol [13]	602.6 g/mol [5]
pKa (Strongest Acidic)	Not explicitly reported. The phosphate group introduces acidic protons.	Not explicitly reported.	10.23[15][16]
pKa (Strongest Basic)	Not explicitly reported.	Not explicitly reported.	0.65[15][16]
LogP (Partition Coeff.)	Not explicitly reported. Expected to be significantly lower than the parent nucleoside due to the charged phosphate group.	Not explicitly reported.	2.01[16]
Aqueous Solubility	Poorly characterized in aqueous buffers.	Not explicitly reported.	Insoluble / Very slightly soluble[3][16]
Solubility in Organic Solvents	Soluble in DMSO (25 mg/mL with heating) [17][18]	Not explicitly reported.	Soluble in DMSO (100 mg/mL) and Ethanol (25 mg/mL)[3]

Detailed Discussion of Properties:

- Molecular Weight and Formula: The molecular formula C₁₂H₁₄N₅O₇P and weight of 371.24 g/mol are calculated from its chemical structure.[11]
- pKa: While specific pKa values for the monophosphate are not readily available in the
 reviewed literature, the presence of the phosphate group introduces primary and secondary
 acidic protons, making the molecule negatively charged at physiological pH. For the parent
 prodrug remdesivir, the strongest acidic pKa is reported as 10.23 and the strongest basic



pKa is 0.65.[15][16] The ionization state of the monophosphate is critical for its interaction with the kinases responsible for subsequent phosphorylation steps.

- Solubility: Remdesivir itself has low aqueous solubility.[1][19] The nucleoside
 monophosphate is soluble in dimethyl sulfoxide (DMSO), often requiring warming to achieve
 higher concentrations.[17][18] Generally, the addition of a phosphate moiety increases the
 aqueous solubility of a nucleoside, a critical factor for an intracellular metabolite that must
 interact with cytosolic enzymes.
- Stability: The prodrug remdesivir is known to be unstable in plasma.[10][20] In contrast, its parent nucleoside, GS-441524, exhibits excellent metabolic stability in human plasma.[21]
 Remdesivir nucleoside monophosphate is an intracellular metabolite, and its stability is relevant within the cellular environment where it must persist long enough to be converted to the di- and triphosphate forms.[4] Studies on lipid prodrugs of the monophosphate have been pursued to improve plasma stability and simplify the activation pathway.[10][20]

Experimental Protocols

The characterization of remdesivir and its metabolites, including the nucleoside monophosphate, relies on a suite of analytical techniques.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying low-concentration metabolites in complex biological matrices.

- Objective: To accurately measure the concentration of remdesivir nucleoside monophosphate in cell lysates or other biological samples.
- Methodology:
 - Sample Preparation: Biological samples (e.g., cell pellets) are quenched with a cold organic solvent (e.g., acetonitrile or methanol) to halt enzymatic activity. An internal standard is added to correct for sample loss and matrix effects.[22] The sample is then centrifuged to precipitate proteins, and the supernatant is collected.



- Chromatographic Separation: The supernatant is injected onto a liquid chromatography system. A reversed-phase C18 column or an anion-exchange column (like BioBasic AX) is often used to separate the polar monophosphate metabolite from other cellular components and from remdesivir and GS-441524.[22][23] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically employed.[23]
- Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to a multiple reaction monitoring (MRM) mode, where a specific precursor ion for the monophosphate is selected and fragmented. One or more characteristic product ions are then monitored for quantification.[22]
- Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. The lower limit of quantification for the monophosphate (RMP) has been reported as 20 nM.[23]

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is used to assess the stability of a compound in a specific biological matrix, such as plasma or liver microsomes.

- Objective: To determine the rate at which remdesivir nucleoside monophosphate is degraded or metabolized in a biological environment.
- Methodology:
 - o Incubation: The compound of interest (**remdesivir nucleoside monophosphate**) is incubated at a known concentration (e.g., $1~\mu\text{M}$) in the biological matrix (e.g., human plasma or cell homogenate) at $37^{\circ}\text{C.}[21]$
 - Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).
 [21]
 - Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent containing an internal standard.[21]

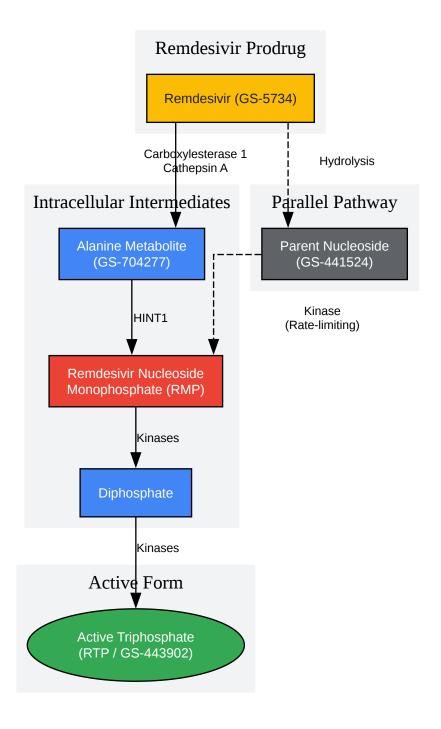


- Analysis: The samples are processed and analyzed using a validated LC-MS/MS method
 (as described in Protocol 1) to determine the concentration of the remaining parent
 compound at each time point.
- Data Analysis: The natural logarithm of the percentage of the compound remaining is
 plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) of
 the compound.

Mandatory Visualization

The metabolic activation of remdesivir is a multi-step intracellular process. The following diagrams illustrate the key pathways and an experimental workflow for analysis.

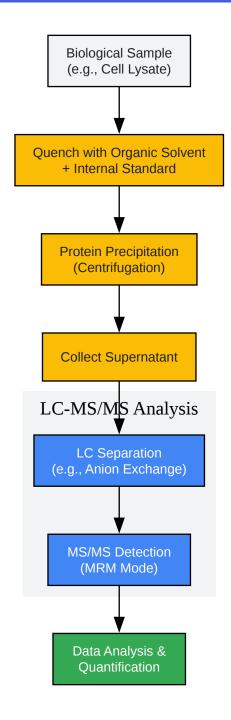




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Caption: Intracellular metabolic activation pathway of Remdesivir.





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Caption: Workflow for quantification of **Remdesivir Nucleoside Monophosphate**.

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